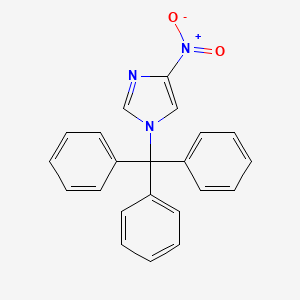

4-Nitro-1-trityl-1H-imidazole

Vue d'ensemble

Description

4-Nitro-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-trityl-1H-imidazole typically involves the nitration of 1-trityl-1H-imidazole. This can be achieved through the reaction of 1-trityl-1H-imidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-amino-1-trityl-1H-imidazole.

Substitution: Formation of various substituted imidazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

4-Nitro-1-trityl-1H-imidazole and its derivatives have been investigated for their antimicrobial properties. Nitroimidazole compounds are known for their effectiveness against a broad spectrum of bacteria and protozoa. For instance, derivatives of nitroimidazole have been employed as antibiotics to combat infections caused by Gram-positive and Gram-negative bacteria, as well as protozoa such as Giardia and Entamoeba histolytica . The introduction of the nitro group in the imidazole ring enhances the compound's ability to participate in redox reactions, which is crucial for its antimicrobial action.

2. Anticancer Properties

Research has indicated that compounds containing the imidazole scaffold can act as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment. For example, derivatives of nitroimidazole are being explored for their potential to sensitize hypoxic tumor cells to radiation therapy . The ability of this compound to inhibit tumor growth has been demonstrated in various studies, suggesting its utility in developing new anticancer therapies.

3. Cardiovascular Applications

The compound has also shown promise in cardiovascular research. It is related to the class of imidazole derivatives that act as inhibitors of aldosterone synthase, which is significant in treating conditions like hypertension and heart failure . The pharmacological effects of these compounds can be attributed to their ability to modulate mineralocorticoid receptor activity, thereby influencing fluid balance and blood pressure regulation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a series of nitroimidazole derivatives exhibited significant antibacterial activity against resistant strains of Helicobacter pylori. The introduction of the trityl group was found to improve solubility and bioavailability, making these compounds more effective as therapeutic agents .

Case Study 2: Radiosensitization in Cancer Therapy

In preclinical trials, this compound derivatives were tested for their ability to sensitize tumor cells under hypoxic conditions. Results indicated that these compounds could enhance the efficacy of radiotherapy by increasing the accumulation of reactive oxygen species in hypoxic tumor microenvironments .

Mécanisme D'action

The mechanism of action of 4-Nitro-1-trityl-1H-imidazole involves its interaction with molecular targets through its nitro and trityl groups. The nitro group can undergo reductive activation in biological systems, leading to the formation of reactive nitrogen species that can interact with cellular components. The trityl group can enhance the compound’s stability and facilitate its interaction with specific molecular targets .

Comparaison Avec Des Composés Similaires

4-Nitro-1H-imidazole: Lacks the trityl group, making it less stable and less reactive.

1-Trityl-1H-imidazole: Lacks the nitro group, reducing its potential biological activity.

4-Amino-1-trityl-1H-imidazole: A reduction product of 4-Nitro-1-trityl-1H-imidazole with different reactivity and applications.

Uniqueness: The combination of these groups enhances the compound’s reactivity, stability, and potential biological activities .

Activité Biologique

4-Nitro-1-trityl-1H-imidazole (often referred to as CDD3505) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

This compound is a nitroimidazole derivative characterized by the presence of a nitro group at the 4-position and a trityl group at the 1-position of the imidazole ring. The molecular formula is , with a molecular weight of 355.39 g/mol .

Synthesis : The compound is typically synthesized via nitration of 1-trityl-1H-imidazole using nitrating agents like nitric acid in sulfuric acid. Controlled conditions are essential to ensure selective nitration.

The primary biological activity of CDD3505 is attributed to its role as an inducer of hepatic cytochrome P450IIIA, which significantly influences metabolic pathways involving this enzyme. This induction leads to an increase in high-density lipoprotein cholesterol (HDL) levels, suggesting potential implications for lipid metabolism and cardiovascular health .

Antimicrobial Properties

Research has indicated that nitroimidazoles, including CDD3505, possess antimicrobial properties. Nitroimidazoles are known for their effectiveness against various bacterial and protozoal infections. A study highlighted the structure-activity relationship (SAR) of a series of 1-aryl-4-nitro-1H-imidazoles, demonstrating promising anti-trypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness .

Table 1: Antimicrobial Activity of Nitroimidazoles

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CDD3505 | T. brucei | 25 mg/kg (acute model) |

| 50 mg/kg (chronic model) | ||

| Other | Various bacteria | Variable; generally effective |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have pointed towards its ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation . The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression.

Case Studies

-

Case Study on Antitrypanosomal Activity :

In vivo studies conducted on mouse models showed that CDD3505 effectively reduced parasitemia in both acute and chronic stages of African trypanosomiasis when administered at specified doses. These findings suggest that the compound could serve as a lead in developing new treatments for this disease . -

Impact on Lipid Metabolism :

A clinical study indicated that administration of CDD3505 resulted in significant increases in HDL cholesterol levels among subjects, highlighting its potential role in managing dyslipidemia .

Propriétés

IUPAC Name |

4-nitro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQGVERJAKANJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.